molecular formula C8H6O3 B1673408 (p-Hydroxyphenyl)glyoxal CAS No. 24645-80-5

(p-Hydroxyphenyl)glyoxal

Cat. No. B1673408
CAS RN: 24645-80-5
M. Wt: 150.13 g/mol
InChI Key: MTMONFVFAYLRSG-UHFFFAOYSA-N
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Description

“(p-Hydroxyphenyl)glyoxal” (HPG) is a protein modification reagent that reacts with arginine residues to give a large increase in absorbance at approximately 340 nm . It is a better choice for amino acid side chain modification due to its increased water solubility over phenylglyoxal and HPG modifier-associated improved oxidation resistance over p-nitrophenylglyoxal .


Synthesis Analysis

The synthesis of glyoxal, a compound related to HPG, has been studied. A method was developed for the production of glyoxal by the liquid phase oxidation of acetaldehyde with dilute nitric acid . The reaction mixture produced by this process was composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .


Molecular Structure Analysis

The molecular formula of HPG is C8H6O3 . It has an average mass of 150.131 Da and a monoisotopic mass of 150.031693 Da .


Chemical Reactions Analysis

HPG reacts specifically with arginine residues under mild conditions (pH 7 to 9, 25°C) to yield a spectrophotometrically measurable signal for amino acid detection . The reactions of glyoxal with ammonia, ammonium salts, and amines cause the formation of the secondary organic aerosol (SOA) components (imidazole and its derivatives) in the atmosphere .


Physical And Chemical Properties Analysis

HPG has a density of 1.3±0.1 g/cm3, a boiling point of 295.3±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 38.3±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 116.7±3.0 cm3 .

Scientific Research Applications

Pharmacology and Transport Mechanisms

  • P-glycoprotein (P-gp) Inhibitors : P-gp is crucial in limiting the oral bioavailability and tissue penetration of diverse molecules. A study explored the three-dimensional quantitative structure-activity relationship (3D-QSAR) models to understand the structural requirements for P-gp modulation, aiding in therapeutic agent design. These models predict molecules that could modulate P-gp binding sites, highlighting a potential application of (p-Hydroxyphenyl)glyoxal derivatives in enhancing drug delivery systems (S. Ekins et al., 2002).

Biosensor Development

  • Electrocatalytic Determination : A biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode was developed for the simultaneous determination of glutathione and piroxicam. This demonstrates the application of (p-Hydroxyphenyl)glyoxal derivatives in constructing sensitive and selective biosensors for analytical purposes (H. Karimi-Maleh et al., 2014).

Adhesive Properties and Material Science

  • Cryogenic Epoxy Adhesives : Research into cryogenic epoxy adhesives using mixed curing agents, including phenyl glycidyl ether derivatives, shows how variations in the curing agent content affect mechanical properties like impact strength and shear strength at cryogenic temperatures. This underscores the role of (p-Hydroxyphenyl)glyoxal derivatives in developing adhesives with specific performance characteristics (Yu Liu et al., 2013).

Tissue Engineering

  • Biomimetic Scaffolds for Cartilage Tissue Engineering : Injectable hydrogels based on glycopolypeptides, synthesized by conjugation of poly(γ-propargyl-l-glutamate) with azido-modified mannose and 3-(4-hydroxyphenyl) propanamide, have been developed. These hydrogels demonstrate potential as biomimetic scaffolds for cartilage tissue engineering, showing good cytocompatibility and promoting chondrocyte proliferation (Kaixuan Ren et al., 2015).

Atmospheric Chemistry

  • Glyoxal and Methylglyoxal Measurement : An instrumental comparison study focused on the measurement of glyoxal and methylglyoxal under simulated atmospheric conditions. This work is important for understanding the role of these compounds in the atmosphere, including their contributions to secondary organic aerosol formation and air quality (R. Thalman et al., 2014).

Future Directions

The sustainable production of glycolic acid has been proposed as a novel route for the valorisation of bio-oil derived glyoxal . Furthermore, the efficient total synthesis of Lissodendrin B, a 2-aminoimidazole alkaloid bearing a (p-hydroxyphenyl) glyoxal moiety, has been reported, suggesting potential future directions for the synthesis and biological studies of HPG analogs .

properties

IUPAC Name

2-(4-hydroxyphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMONFVFAYLRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073444
Record name Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(p-Hydroxyphenyl)glyoxal

CAS RN

24645-80-5
Record name 4-Hydroxyphenylglyoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (p-Hydroxyphenyl)glyoxal
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145743
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (P-HYDROXYPHENYL)GLYOXAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APL7XFW2OP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Hydroxyacetophenone (15 g., 0.11 mol) was dissolved in 70 ml. dioxane and 8.3 ml. H2O. SeO2 (12.2 g., 0.11 mol) was added and the mixture heated at 80° for 18 hours, then filtered over diatomaceous earth. The filtrate was stripped, taken up in 150 ml. H2O, heated on a steam bath, decolorized with activated carbon, cooled to refrigerator temperature, and hydrate of title product recovered by filtration, 5.72 g. Anhydrous title product was obtained by Kugelrohr distillation; 1H-nmr 5.97 (s, 1H), 6.97 (d, 2H, J=6 Hz), 8.22 (d, 2H, J=6 Hz), 9.68 (s, 1H).
Quantity
15 g
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reactant
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Name
SeO2
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12.2 g
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reactant
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Synthesis routes and methods II

Procedure details

In a standard undivided cell having a platinum anode and a glossy carbon cathode (33 cm2 each) there is charged 200 g methanol (65° C.), 11.3 g of 4-methoxyacetophenone (4-MAP), and 11.5 g tetraethylammonium toluene sulfonate. This electrolysis is conducted at a current density of about 30 mA/cm2 until a current passage of 50.9 Ah is charged (633% of theoretical value). According to an iodometrical determination, a current efficiency of 50% is obtained. About 150 g methanol is distilled off and the remaining solution is neutralized with aqueous NaHCO3 and extracted with ethyl acetate. The extract is dried and the solvent is removed by evaporation. The remaining oil is separated by column chromatography (silica gel, MTBE/cyclohexane=1/4). The acetal product is 6.4 g of 2,2-dimethoxy-1-[4'-methoxyphenyl]-ethanale (41% based on 4-MAP). Subsequent hydrolysis at 62° C. yields 4-hydroxyphenyl glyoxal (HPGO).
[Compound]
Name
50.9
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11.3 g
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tetraethylammonium toluene sulfonate
Quantity
11.5 g
Type
reactant
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Quantity
200 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

adding sodium nitrite and hydrochloric acid to a solution of 4-hydroxyacetophenone in water to form 4-hydroxyphenylglyoxal;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(p-Hydroxyphenyl)glyoxal
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(p-Hydroxyphenyl)glyoxal
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(p-Hydroxyphenyl)glyoxal
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(p-Hydroxyphenyl)glyoxal
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(p-Hydroxyphenyl)glyoxal
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(p-Hydroxyphenyl)glyoxal

Citations

For This Compound
73
Citations
HM Eun, EW Miles - Biochemistry, 1984 - ACS Publications
Materials and Methods Materials. Phenyl [2-14C] glyoxal (32 mCi/mmol)(Re-search Products International Corp.), L-serine (Sigma), py-ridoxal phosphate (Sigma), dithiothreitol (…
Number of citations: 29 pubs.acs.org
HM Eun - Biochemistry International, 1988 - europepmc.org
Reaction rates and pathways of two commonly used arginine-modifying reagents, phenylglyoxal (PGO) and (p-hydroxyphenyl) glyoxal (HPGO), were investigated by spectrophotometry. …
Number of citations: 9 europepmc.org
A Mokhlesi, R Hartmann, E Achten, Chaidir… - 2016 - Wiley Online Library
Chemical investigatio n of the Indonesian sponge Lissodendoryx (Acanthodoryx) fibrosa yielded the new 2‐aminoimidazole alkaloids lissodendrins A (1) and B (2). Their structures …
X Wei, X Hu, R Yu, S Wan, T Jiang - Marine drugs, 2019 - mdpi.com
Lissodendrin B is a 2-aminoimidazole alkaloid bearing a (p-hydroxyphenyl) glyoxal moiety that was isolated from the Indonesian sponge Lissodendoryx (Acanthodoryx) fibrosa. We …
Number of citations: 11 www.mdpi.com
RB Yamasaki, A Vega, RE Feeney - Analytical Biochemistry, 1980 - Elsevier
… followed when using radioactive p-hydroxyphenylglyoxal. … Absorbance spectra of p-hydroxyphenylglyoxal-modified proteins (… Determination of p-hydroxyphenylglyoxal-modified arginine …
Number of citations: 118 www.sciencedirect.com
L Guo, M Carraro, G Sartori, A Urbani… - … et Biophysica Acta …, 2018 - researchgate.net
… We find that purified bovine F-ATP synthase reconstituted into planar lipid bilayers displays channel activity after the addition of p-hydroxyphenyl glyoxal (OH-PGO) in presence of Ca2+, …
Number of citations: 0 www.researchgate.net
XJ Sun, JY Chang - Biochemistry, 1990 - ACS Publications
Pharmaceuticals Research Laboratories, Ciba-Geigy Ltd., Basel CH-4002, Switzerland Received February 14, 1990; Revised Manuscript Received April 30, 1990 abstract: Arginyl …
Number of citations: 50 pubs.acs.org
Y Nonaka, T Sugiyama, T Yamano - The Journal of …, 1982 - academic.oup.com
… extinction coefficient of p-hydroxyphenylglyoxal covalently bound … times after the addition of p-hydroxyphenylglyoxal. A remarkable … 5A indicate that p-hydroxyphenylglyoxal was rapidly …
Number of citations: 10 academic.oup.com
CA De Bock, J Brug, JN Walop - Nature, 1957 - nature.com
… Action on the substrate urinary mucin of: I, glyoxaltreated FM,-virus (incubation with 0·001 M p-hydroxyphenylglyoxal at 37 C. during 24 hr., followed by dialysis against buffered saline …
Number of citations: 38 www.nature.com
SS Alghamdi, MA Khan, EH El-Harty, MH Ammar… - Saudi journal of …, 2018 - Elsevier
This study aimed to estimate the proximate, phenolic and flavonoids contents and phytochemicals present in seeds of twenty four soybeans (Glycine max (L.) Merr) genotypes to explore …
Number of citations: 85 www.sciencedirect.com

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